molecular formula C9H11N3 B2984003 2-(4,5-dihydro-1H-imidazol-2-yl)aniline CAS No. 28637-61-8

2-(4,5-dihydro-1H-imidazol-2-yl)aniline

Cat. No.: B2984003
CAS No.: 28637-61-8
M. Wt: 161.208
InChI Key: OCYKYFNPSYFWPB-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1H-imidazol-2-yl)aniline is a chemical compound with the molecular formula C9H11N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 2-(4,5-dihydro-1H-imidazol-2-yl)aniline is not explicitly mentioned in the search results, imidazole derivatives have been screened in silico against various targets to explore the binding modes of interaction .

Safety and Hazards

The safety information for 2-(4,5-dihydro-1H-imidazol-2-yl)aniline indicates that it has the hazard statements H302, H312, H332, which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1H-imidazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. Reaction conditions often involve heating in the presence of a base such as triethylamine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acyl or sulfonyl chlorides can lead to the formation of products substituted at the nitrogen atom of the imine moiety and at the N-1 position of the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4,5-dihydro-1H-imidazol-2-yl)aniline include other imidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an imidazole ring and an aniline moiety. This combination of functional groups allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYKYFNPSYFWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Aminobenzonitrile (9.00 g, 76.2 mmol) was added at 0° C. to ethylenediamine (25.5 ml, 381 mmol) in small portions with stirring. After phosphorus pentasulfide (200 mg, 0.900 mmol) was added, the mixture was stirred at 100° C. overnight. After cooling to 0° C., the reaction was diluted with water. The resulting white precipitate was collected by filtration, washed with water and diethyl ether, and dried under reduced pressure to give 2-(4,5-dihydro-1H-imidazol-2-yl)aniline (10.0 g, 81% yield).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

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